(2-Amino-3-phenyl-bicyclo[2.2.1]hept-2-YL)-phenyl-methanone
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Overview
Description
2-endo-amino-2-exo-benzoyl-3-exo-phenylnorbornane is an aromatic ketone that is norbornane with 2-endo-amino, 2-exo-benzoyl and 3-exo-phenyl substituents. It has a role as an epitope. It is a primary amino compound and an aromatic ketone. It derives from a hydride of a norbornane.
Scientific Research Applications
Synthesis and Characterization
- The compound (2-Amino-3-phenyl-bicyclo[2.2.1]hept-2-YL)-phenyl-methanone and related derivatives have been extensively synthesized through various chemical reactions. For instance, Thirunarayanan (2014) demonstrated the synthesis of aryl 3-(substituted phenyl) bicyclo heptene-2-yl-methanone derivatives, including those similar to the subject compound, using an aqueous phase fly-ash catalyzed Diels-Alder cycloaddition reaction. These compounds were characterized by their physical constants and spectral data, highlighting the potential for diverse applications in chemical research (Thirunarayanan, 2014).
Biological Activities
- Several studies have explored the biological activities of methanone derivatives. For example, Thirunarayanan (2014, 2015, 2016) investigated the antimicrobial, antioxidant, and insect antifeedant activities of various synthesized methanone compounds. These studies reveal potential applications in developing bioactive compounds with diverse functional properties (Thirunarayanan, 2014), (Thirunarayanan, 2015), (Thirunarayanan, 2016).
Spectroscopic Analysis
- Advanced spectroscopic techniques have been applied to study the properties of similar methanone derivatives. For instance, GanesamoorthyThirunarayanan (2016) conducted a study on the infrared and NMR spectral Hammett correlations in certain methanones. This type of research is crucial for understanding the chemical behavior and structural properties of these compounds (GanesamoorthyThirunarayanan, 2016).
Potential in Green Chemistry
- The synthesis of these methanone derivatives aligns with the principles of green chemistry. Thirunarayanan (2016, 2017) highlighted the use of environmentally benign methods, such as water-mediated Diels-Alder reactions, in synthesizing these compounds, emphasizing a sustainable approach to chemical synthesis (Thirunarayanan, 2016), (Thirunarayanan, 2017).
Properties
Molecular Formula |
C20H21NO |
---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
[(1R,2R,3S,4S)-2-amino-3-phenyl-2-bicyclo[2.2.1]heptanyl]-phenylmethanone |
InChI |
InChI=1S/C20H21NO/c21-20(19(22)15-9-5-2-6-10-15)17-12-11-16(13-17)18(20)14-7-3-1-4-8-14/h1-10,16-18H,11-13,21H2/t16-,17+,18+,20+/m0/s1 |
InChI Key |
XJQDTOANLAPEIM-JRBPQWBISA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1[C@H]([C@]2(C(=O)C3=CC=CC=C3)N)C4=CC=CC=C4 |
SMILES |
C1CC2CC1C(C2(C(=O)C3=CC=CC=C3)N)C4=CC=CC=C4 |
Canonical SMILES |
C1CC2CC1C(C2(C(=O)C3=CC=CC=C3)N)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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